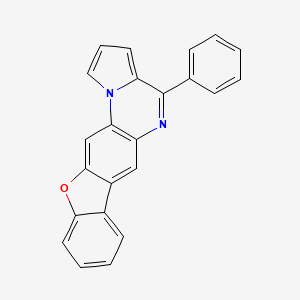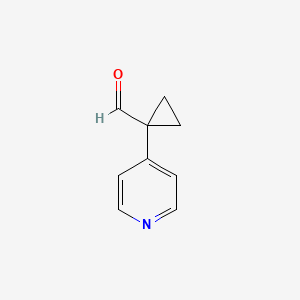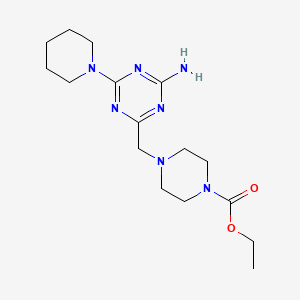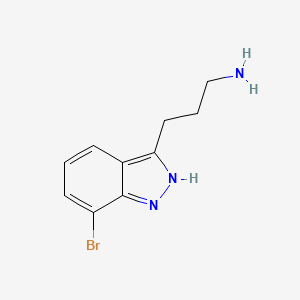
4-Phenyl(1)benzofuro(3,2-g)pyrrolo(1,2-a)quinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Phenyl(1)benzofuro(3,2-g)pyrrolo(1,2-a)quinoxaline is a complex heterocyclic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by its unique fused ring structure, which includes benzofuran, pyrrole, and quinoxaline moieties. The presence of these fused rings imparts unique chemical and biological properties to the compound, making it a subject of extensive research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl(1)benzofuro(3,2-g)pyrrolo(1,2-a)quinoxaline typically involves the cyclocondensation of 1-aryl derivatives of pyrrole containing N–C fragments at the ortho position of the aryl substituent. One common method involves the intramolecular cyclization of 1-(2-isocyano-phenyl)pyrrole, which is obtained by dehydration of the corresponding formylamino derivative with a mixture of phosphorus oxychloride (POCl3) and triethylamine (Et3N) in tetrahydrofuran (THF). The reaction is catalyzed by boron trifluoride etherate under mild conditions, resulting in the formation of the desired compound with high yield .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using cost-effective reagents, and employing efficient purification techniques to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
4-Phenyl(1)benzofuro(3,2-g)pyrrolo(1,2-a)quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the fused ring system, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Halogenation using bromine (Br2) or chlorine (Cl2), nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction can lead to the formation of partially or fully reduced products.
科学研究应用
4-Phenyl(1)benzofuro(3,2-g)pyrrolo(1,2-a)quinoxaline has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of 4-Phenyl(1)benzofuro(3,2-g)pyrrolo(1,2-a)quinoxaline involves its interaction with specific molecular targets and pathways. The compound can bind to DNA, proteins, or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or disruption of metabolic pathways .
相似化合物的比较
4-Phenyl(1)benzofuro(3,2-g)pyrrolo(1,2-a)quinoxaline can be compared with other similar compounds, such as:
Pyrrolo[1,2-a]quinoxalines: These compounds share a similar fused ring structure but may differ in the substituents attached to the rings.
Benzofuro[3,2-g]pyrroles: These compounds contain the benzofuran and pyrrole moieties but lack the quinoxaline ring.
Phenylquinoxalines: These compounds have a quinoxaline ring with a phenyl substituent but do not contain the benzofuran or pyrrole rings.
The uniqueness of this compound lies in its specific combination of fused rings, which imparts distinct chemical and biological properties .
属性
CAS 编号 |
72499-62-8 |
|---|---|
分子式 |
C23H14N2O |
分子量 |
334.4 g/mol |
IUPAC 名称 |
9-phenyl-20-oxa-4,10-diazapentacyclo[11.7.0.03,11.04,8.014,19]icosa-1,3(11),5,7,9,12,14,16,18-nonaene |
InChI |
InChI=1S/C23H14N2O/c1-2-7-15(8-3-1)23-19-10-6-12-25(19)20-14-22-17(13-18(20)24-23)16-9-4-5-11-21(16)26-22/h1-14H |
InChI 键 |
RNAZNJARMSUVPG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C4C(=C3)C5=CC=CC=C5O4)N6C2=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(Bromomethyl)-[3,4'-bipyridin]-6-amine](/img/structure/B13139053.png)
![2-[(4,6-Difluoro-1,3,5-triazin-2-yl)amino]benzene-1-sulfonic acid](/img/structure/B13139060.png)
![N-Hydroxypyrazolo[1,5-a]pyridine-4-carboximidamide](/img/structure/B13139064.png)
![Tert-butyl (2-aminobicyclo[2.2.1]heptan-7-YL)carbamate](/img/structure/B13139066.png)

![6-Amino-[3,3'-bipyridine]-5-carbaldehyde](/img/structure/B13139084.png)




![tert-butyl 3-iodo-2-methyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidine-4-carboxylate](/img/structure/B13139133.png)

![(Z,2S)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxytetracos-15-enamide](/img/structure/B13139137.png)

